molecular formula C18H17N5O3 B15005873 3-amino-1-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-1H-pyrazole-4-carbonitrile

3-amino-1-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B15005873
M. Wt: 351.4 g/mol
InChI Key: NYRLNEVIVJKKNZ-UHFFFAOYSA-N
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Description

3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that features a pyrazole ring, an isoindole moiety, and a hexanoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-amino-1H-pyrazole-4-carbonitrile with 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-AMINO-1H-PYRAZOLE-4-CARBONITRILE: A simpler analog that lacks the isoindole and hexanoyl moieties.

    6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOIC ACID: Contains the isoindole and hexanoyl groups but lacks the pyrazole ring.

Uniqueness

The uniqueness of 3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-amino-1-[6-(1,3-dioxoisoindol-2-yl)hexanoyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C18H17N5O3/c19-10-12-11-23(21-16(12)20)15(24)8-2-1-5-9-22-17(25)13-6-3-4-7-14(13)18(22)26/h3-4,6-7,11H,1-2,5,8-9H2,(H2,20,21)

InChI Key

NYRLNEVIVJKKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)N3C=C(C(=N3)N)C#N

Origin of Product

United States

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